4-Iodo-2-methylbut-1-ene

Vue d'ensemble

Description

4-Iodo-2-methylbut-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C5H9I and its molecular weight is 196.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

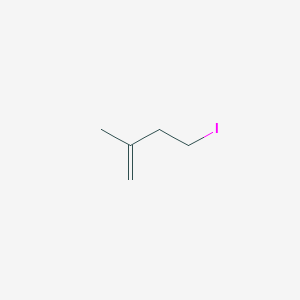

4-Iodo-2-methylbut-1-ene (CHI) is an organoiodine compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a double bond between the first and second carbon atoms, with an iodine substituent at the fourth position. Its unique structure allows it to participate in various chemical reactions, which can lead to significant biological implications.

This compound is a colorless to pale yellow liquid at room temperature. It has a molecular weight of 202.03 g/mol and a boiling point of approximately 130 °C. The presence of iodine not only affects its reactivity but also contributes to its biological properties, as halogenated compounds often exhibit unique pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its utility in synthesizing novel compounds that demonstrate effectiveness against Leishmania donovani and Trypanosoma cruzi, which are responsible for visceral leishmaniasis and Chagas disease, respectively. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported, showcasing the compound's potential as an antitubercular agent as well .

| Pathogen | MIC (μM) |

|---|---|

| Leishmania donovani | 0.046 |

| Trypanosoma cruzi | 0.17 |

| MRC-5 (human lung fibroblast) | >64 |

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the creation of biologically active molecules. For instance, its use in the synthesis of 7-substituted imidazo[2,1-b][1,3]oxazines has been documented, where it contributed to the development of new antitubercular agents . The ability to modify its structure through various chemical reactions enhances its applicability in medicinal chemistry.

Study on Antitubercular Agents

In a study focused on developing antitubercular agents, researchers synthesized derivatives of this compound and evaluated their biological activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with IC values in low micromolar ranges, demonstrating the compound's potential as a lead structure for drug development .

Catalytic Applications

Another investigation explored the use of this compound in catalytic asymmetric reactions. It was employed as a nucleophile in reactions involving imines to produce chiral β-amino acid derivatives. The efficiency of these reactions was attributed to the unique properties imparted by the iodine atom, which facilitated the formation of C-C bonds under mild conditions .

Applications De Recherche Scientifique

Organic Synthesis

4-Iodo-2-methylbut-1-ene is primarily used as a reagent in organic synthesis due to its electrophilic nature. It can participate in nucleophilic substitution reactions, making it useful for the preparation of various functionalized compounds.

Case Study: Synthesis of Functionalized Cyclic Boronates

A notable application involves the synthesis of functionalized cyclic boronates, which are important intermediates in organic synthesis. The compound serves as a precursor for creating complex molecules through electrophilic addition reactions. This application highlights its role in building more complex structures from simpler precursors, which is essential in drug discovery and materials science .

Medicinal Chemistry

The compound has been explored for its potential in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its iodine atom enhances reactivity, allowing it to undergo transformations that are crucial for developing pharmaceutical agents.

Case Study: Aminocarbonylation Reactions

Research has demonstrated that this compound can be utilized in aminocarbonylation reactions, which are significant for synthesizing carboxamide derivatives. These derivatives are prevalent in pharmaceuticals, showcasing the compound’s utility in creating therapeutically relevant structures .

Reaction Mechanisms

The reactivity of this compound can be attributed to its ability to undergo various reaction mechanisms:

- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

- Electrophilic Addition : The double bond in this compound allows for electrophilic addition reactions, facilitating the construction of more complex molecular frameworks.

Industrial Applications

In addition to laboratory applications, this compound has potential industrial applications, particularly in the production of specialty chemicals and materials.

Case Study: Fluorinated Compounds

Research into novel fluorinated compounds has shown that starting from iodinated alkenes like this compound can lead to the development of fluorinated segments essential for various industrial applications . The ability to introduce fluorine into organic molecules is crucial for enhancing their properties, including stability and reactivity.

Propriétés

IUPAC Name |

4-iodo-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMUECWVNKNZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437479 | |

| Record name | 1-Butene, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-52-0 | |

| Record name | 4-Iodo-2-methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53750-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.